6-氨基喹啉-3-羧酸

描述

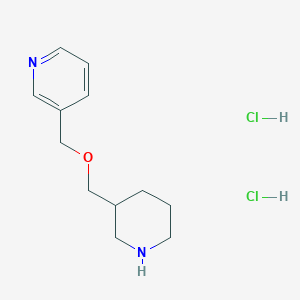

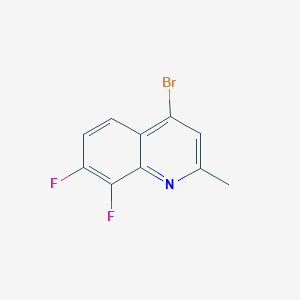

6-Aminoquinoline-3-carboxylic acid is a chemical compound with a molecular weight of 188.19 . It is often used in scientific research and has applications in fields like drug synthesis, molecular biology, and material science.

Synthesis Analysis

The synthesis of derivatives of 3-quinoline carboxylic acid, which could include 6-Aminoquinoline-3-carboxylic acid, has been studied as inhibitors of protein kinase CK2 . The key intermediates, 2-chloroquinoline-3-carboxylic acids, were obtained by means of oxidation with silver nitrate in an alkaline medium .Molecular Structure Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline were explored .Chemical Reactions Analysis

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a well-known reagent used to derivatize amino acids into their aminoquinolyl carbamate (AQC) analogs . AQC derivatization was used to enhance UV detection of amino acids and to provide a fluorescent derivative for further enhanced detection .Physical and Chemical Properties Analysis

6-Aminoquinoline-3-carboxylic acid is a solid at room temperature . Its absorption and emission spectra in solvents have been estimated by TD-DFT coupled with the PCM model . Depending on the solvents, the computed absorption maxima of 6-aminoquinoline were noticed between 327 nm – 340 nm and ascribed to S0 to S1 transition .科学研究应用

药物设计和药学应用

6-氨基喹啉-3-羧酸由于其结构与喹啉药效团相似,后者以其广泛的生物活性而闻名,因此在药物设计中用作通用的支架 。其羧酸基团可以进行修饰,以产生与各种生物靶标相互作用的衍生物。 该化合物已用于合成潜在的治疗剂,包括抗菌剂、抗真菌剂和抗病毒药物 。

有机合成

在有机化学中,6-氨基喹啉-3-羧酸用作合成复杂分子的结构单元。 其反应活性允许进行各种修饰,使其成为构建各种有机化合物的宝贵中间体 。 它可以进行取代、消除和偶联等反应,这些反应是有机合成中的基础反应 。

纳米技术

6-氨基喹啉-3-羧酸的羧酸基团可用于修饰纳米粒子的表面,有助于金属纳米粒子或碳纳米结构的分散和掺入 。这种修饰对于生产聚合物纳米材料至关重要,并对先进纳米技术应用的开发具有影响。

高分子化学

在聚合物领域,6-氨基喹啉-3-羧酸由于其反应性的羧酸基团,可以用作单体、添加剂或催化剂 。它在合成和修饰合成和天然聚合物中起作用,有助于开发具有特定性质和应用的材料。

药物化学

该化合物是药物化学中合成生物活性分子的关键前体。 其衍生物因其药理活性而被探索用于治疗各种疾病的潜在用途 。合成化合物的结构多样性提供了高选择性活性,这对开发新药至关重要。

安全和危害

The safety information for 6-Aminoquinoline-3-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

The estimated values of the nonlinear optical (NLO) properties (polarizability, first-order hyperpolarizability, and dipole moment) indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of the NLO applications . This suggests potential future directions in the field of optical computing, dynamic image processing, optical switches, dye lasers, telecommunication devices, and optical disks .

作用机制

Target of Action

6-Aminoquinoline-3-carboxylic acid, like other quinoline derivatives, has been found to exhibit a broad spectrum of bioactivity It’s worth noting that quinoline derivatives have been known to target various enzymes and proteins in microorganisms, contributing to their antimicrobial, antifungal, and antiviral activities .

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of microorganisms . For instance, some quinoline derivatives have been found to inhibit the TbrPDEB1 enzyme, a member of cyclic nucleotide phosphodiesterases .

Biochemical Pathways

Quinoline derivatives are known to interfere with various biochemical pathways in microorganisms, disrupting their normal functions and leading to their death .

Pharmacokinetics

Its lipophilicity, as indicated by its Log Po/w values, suggests that it may have good membrane permeability .

Result of Action

Quinoline derivatives have been found to exhibit significant antimicrobial activity, suggesting that they may lead to the death of microorganisms .

属性

IUPAC Name |

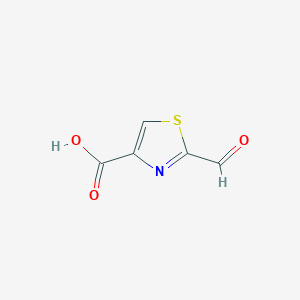

6-aminoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDNKBDGDCLWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666422 | |

| Record name | 6-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21872-88-8 | |

| Record name | 6-Aminoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B1500802.png)

![2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide](/img/structure/B1500818.png)

![2-(2-(3-(hydroxymethyl)piperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile](/img/structure/B1500824.png)